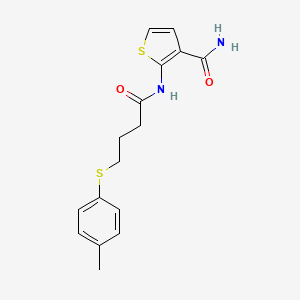
2-(4-(p-Tolylthio)butanamido)thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(p-Tolylthio)butanamido)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C16H18N2O2S2 and its molecular weight is 334.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(4-(p-Tolylthio)butanamido)thiophene-3-carboxamide is a compound belonging to the class of thiophene carboxamide derivatives. These compounds have garnered attention due to their potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H18N2O2S2
- CAS Number : 941966-63-8
This compound features a thiophene ring, which is known for its high aromaticity and ability to participate in various interactions, enhancing its biological activity.
Anticancer Activity
Recent studies have indicated that thiophene carboxamide derivatives exhibit significant anticancer activity. For instance, a study highlighted the synthesis of various thiophene carboxamide derivatives, including compounds similar to this compound, demonstrating notable effects against Hep3B cancer cell lines.
Key Findings:
- IC50 Values : The most active compounds in the series showed IC50 values as low as 5.46 µM against Hep3B cells, indicating potent cytotoxic effects. The binding interactions within the tubulin-colchicine-binding pocket were crucial for this activity .
- Mechanism of Action : The compound's mechanism is believed to involve disruption of microtubule dynamics, akin to that observed with established anticancer agents like Combretastatin A-4 (CA-4). The thiophene ring enhances interactions with tubulin, leading to cell cycle arrest in the G2/M phase .
Comparative Analysis
A comparative analysis of various thiophene derivatives reveals that modifications in the substituent groups significantly influence their biological activity. The following table summarizes the IC50 values and structural features of selected compounds:
| Compound | IC50 (µM) | Structural Features |
|---|---|---|
| 2b | 5.46 | Contains thiophene ring and para-tolylthio group |
| 2e | 12.58 | Similar structure with slight variations |
| CA-4 | 8.29 | Established anticancer agent |
| Colchicine | 9.23 | Reference compound for microtubule interaction |
Case Studies
Several case studies have explored the biological effects of thiophene carboxamide derivatives:
- Study on Hep3B Cell Lines : A detailed study assessed the impact of various thiophene derivatives on Hep3B cells, demonstrating that compounds with higher electron density on the thiophene ring resulted in enhanced anticancer activity due to improved binding interactions within the tubulin binding site .
- Mechanistic Insights : Another investigation utilized molecular docking simulations to elucidate the binding affinities and interaction patterns of these compounds with tubulin. Results indicated that modifications leading to increased π-cationic interactions significantly boost their stability and efficacy .
Propiedades
IUPAC Name |
2-[4-(4-methylphenyl)sulfanylbutanoylamino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S2/c1-11-4-6-12(7-5-11)21-9-2-3-14(19)18-16-13(15(17)20)8-10-22-16/h4-8,10H,2-3,9H2,1H3,(H2,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZMQVXREXTHPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCCC(=O)NC2=C(C=CS2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














